

Spectroscopic Profile of 1-[(4-Methylphenyl)methyl]-1,4-diazepane: A Technical Guide

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Compound of Interest

Compound Name: 1-[(4-Methylphenyl)methyl]-1,4-diazepane

Cat. No.: B173634

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Disclaimer: Experimental spectroscopic data for **1-[(4-Methylphenyl)methyl]-1,4-diazepane** is not readily available in public scientific databases. The following guide is based on predicted data and theoretical analysis of the compound's structure. The experimental protocols provided are generalized procedures for the analysis of small organic molecules.

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for **1-[(4-Methylphenyl)methyl]-1,4-diazepane**, targeting researchers, scientists, and professionals in drug development. The guide includes predicted mass spectrometry data, and expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features. Detailed experimental protocols for acquiring such data are also provided, along with graphical workflows for each analytical technique.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **1-[(4-Methylphenyl)methyl]-1,4-diazepane**.

Mass Spectrometry (Predicted)

The predicted mass spectrometry data is sourced from computational models. The primary ionization adducts and their corresponding mass-to-charge ratios (m/z) are presented below.

Adduct	Predicted m/z
[M+H] ⁺	205.16992
[M+Na] ⁺	227.15186
[M-H] ⁻	203.15536
[M+NH ₄] ⁺	222.19646
[M+K] ⁺	243.12580
[M] ⁺	204.16209
[M] ⁻	204.16319

¹H NMR Spectroscopy (Expected)

The expected ¹H NMR chemical shifts are estimated based on the chemical environment of the protons in the molecule. The spectrum is expected to be complex due to the conformational flexibility of the diazepine ring.

Protons	Chemical Shift (ppm) (Estimated)	Multiplicity	Integration
-CH ₃ (tolyl)	~2.3	Singlet	3H
-CH ₂ - (benzylic)	~3.5	Singlet	2H
-N-CH ₂ -CH ₂ -N- (diazepane)	2.5 - 2.8	Multiplet	4H
-N-CH ₂ -CH ₂ -CH ₂ -N- (diazepane)	1.7 - 1.9	Multiplet	2H
-NH- (diazepane)	1.5 - 2.5 (broad)	Singlet	1H
Aromatic protons (tolyl)	~7.1 (d) and ~7.2 (d)	Doublet	4H

¹³C NMR Spectroscopy (Expected)

The expected ^{13}C NMR chemical shifts are estimated based on the carbon framework of the molecule.

Carbon Atom	Chemical Shift (ppm) (Estimated)
-CH ₃ (tolyl)	~21
-N-CH ₂ -CH ₂ -N- (diazepane)	~48 - 55
-N-CH ₂ -CH ₂ -CH ₂ -N- (diazepane)	~25 - 30
-CH ₂ - (benzylic)	~60
Aromatic C-H (tolyl)	~129
Aromatic C-C (tolyl)	~136, ~137

Infrared (IR) Spectroscopy (Expected)

The expected IR absorption bands are based on the functional groups present in the molecule.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H	Stretching	3300 - 3500 (broad)
C-H (aromatic)	Stretching	3000 - 3100
C-H (aliphatic)	Stretching	2850 - 3000
C=C (aromatic)	Stretching	1450 - 1600
C-N	Stretching	1000 - 1250
C-H (bending)	Bending (out-of-plane)	800 - 840 (para-substituted)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample of **1-[(4-Methylphenyl)methyl]-1,4-diazepane**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
 - Cap the NMR tube and gently agitate to ensure complete dissolution.
- Instrumentation and Data Acquisition:
 - The NMR spectra are recorded on a spectrometer operating at a suitable frequency for ^1H (e.g., 400 MHz) and ^{13}C (e.g., 100 MHz).
 - The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.
 - For ^1H NMR, a standard single-pulse experiment is performed. Key parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of approximately 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to singlets for each carbon. Key parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of approximately 200-220 ppm, and a relaxation delay of 2-5 seconds. A larger number of scans is required due to the lower natural abundance of ^{13}C .
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
 - The spectrum is phased and the baseline is corrected.

- The chemical shifts are referenced to the TMS signal (0 ppm).
- For ^1H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Instrumentation and Data Acquisition:
 - A background spectrum of the empty, clean ATR crystal is collected.
 - The sample spectrum is then recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
 - The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

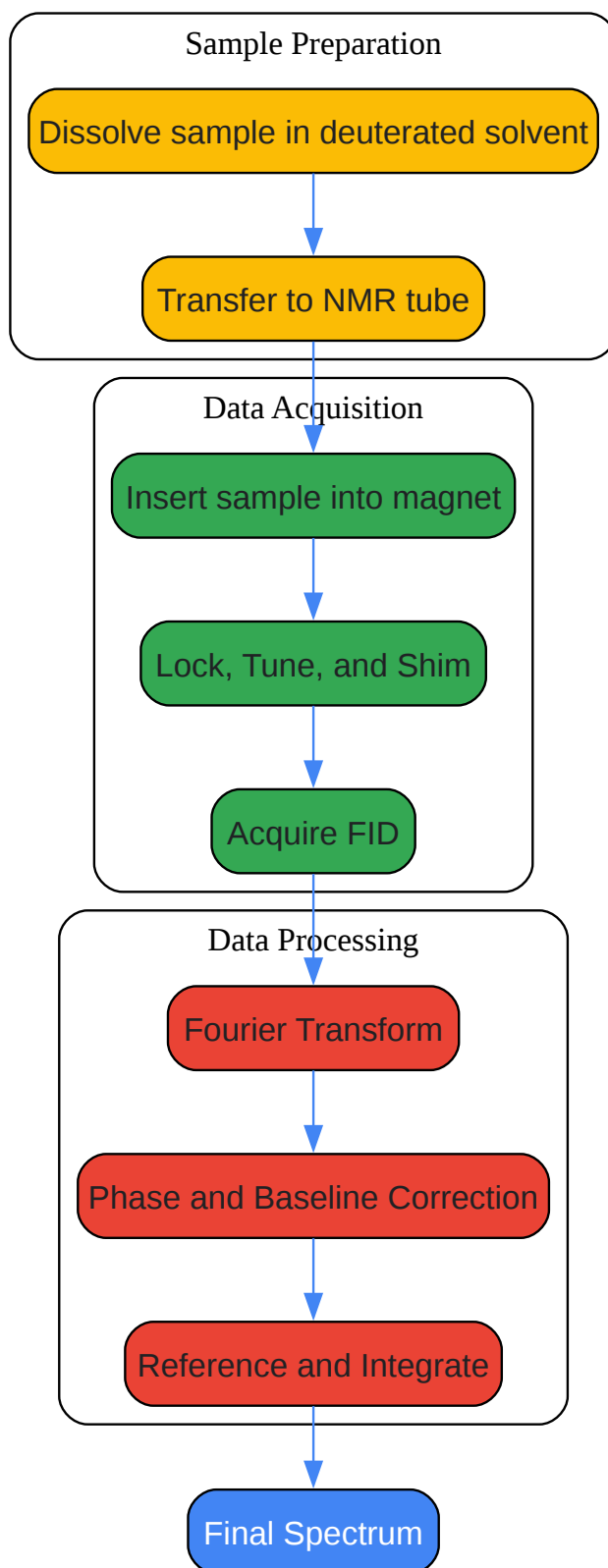
Electrospray Ionization (ESI) Mass Spectrometry

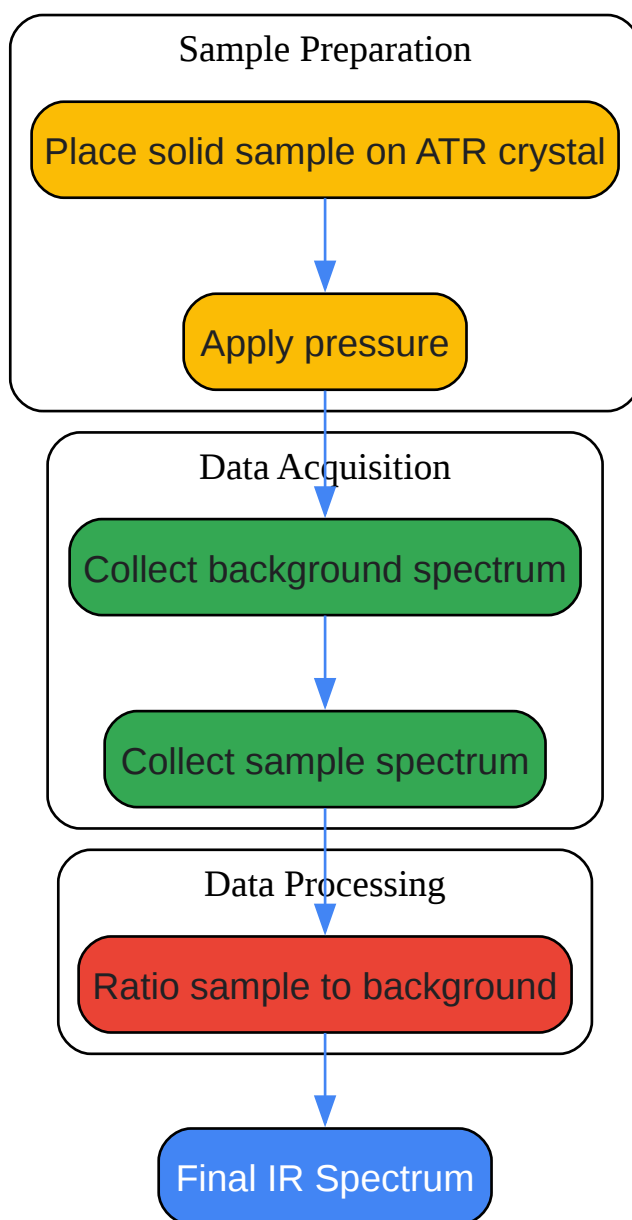
- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately $1\text{--}10\text{ }\mu\text{g/mL}$) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode to promote ionization.
- Instrumentation and Data Acquisition:

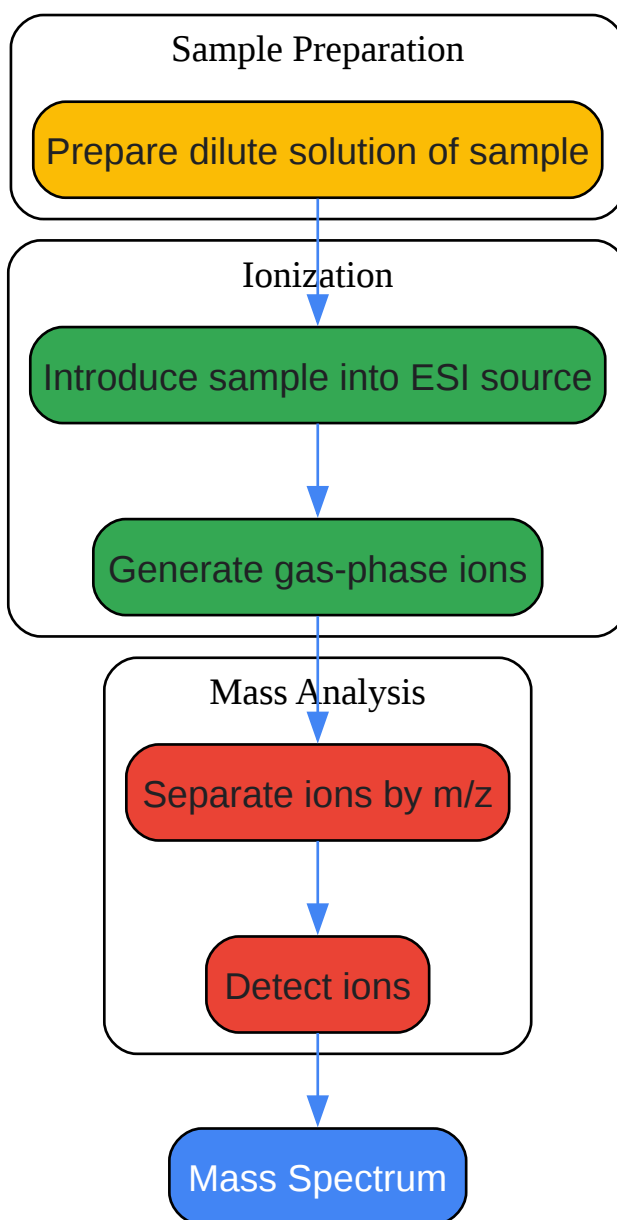
- The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
- A high voltage is applied to the ESI needle, causing the sample solution to form a fine spray of charged droplets.
- The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
- The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.
- The detector records the abundance of ions at each m/z value.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the described spectroscopic analyses.







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